1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol
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Description
Molecular Structure Analysis
The molecular structure of “1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an oxan-4-yl group, which is a tetrahydro-2H-pyran-4-yl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrrolidine compounds are often involved in various chemical reactions. For instance, they can undergo Leuckart–Wallach and Mannich reactions and can be readily converted into an enamine .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] Spiro[pyrrolidin-3,3'-oxindole] derivatives, known for their significant biological activities, can be synthesized using an enantioselective organocatalytic approach. This method facilitates the rapid creation of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity, highlighting the compound's role in advancing medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).
Antiviral Activity Against Human Rhinovirus A novel inhibitor demonstrating potent antiviral activity against all human rhinovirus (HRV) serotypes tested, including clinical isolates and related picornaviruses, showcases the relevance of this compound class in therapeutic applications. The inhibitor operates by targeting the HRV 3C protease, essential for viral replication, underlining the compound's potential in antiviral drug development (A. Patick et al., 2005).
Electropolymerization for Conducting Polymers The synthesis of derivatized bis(pyrrol-2-yl) arylenes and their application in electropolymerization to form polymers with low oxidation potentials indicates the compound's utility in creating stable, electrically conducting materials. These materials have potential applications in electronics and materials science (G. Sotzing et al., 1996).
Biological Activities
Antimicrobial Properties The study of oligo‐4‐[(pyridine‐3‐yl‐methylene) amino] phenol and its antimicrobial properties against various bacteria and fungi underscores the potential of compounds within this class for antimicrobial agent development. The oligomer showed significant activity, suggesting its utility in addressing microbial resistance (I. Kaya et al., 2006).
Antioxidative Activity Research into oxidized lipid/amino acid reaction products (OLAARPs) derived from similar chemical structures demonstrates their antioxidative activity in biological systems. These compounds effectively protect against lipid peroxidation and protein damage, indicating their potential role in oxidative stress defense mechanisms (R. Zamora et al., 1997).
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-1-4-11(8-10)7-9-2-5-13-6-3-9/h9-10,12H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKGUCDNMNSIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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